molecular formula C13H15N3O B1441208 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one CAS No. 909187-64-0

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one

Cat. No.: B1441208
CAS No.: 909187-64-0
M. Wt: 229.28 g/mol
InChI Key: XDDWGECWOBJRNT-UHFFFAOYSA-N
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Description

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core fused with a tetrahydro ring system. The benzyl substituent at position 6 distinguishes it from structurally related derivatives. The compound’s core structure is pivotal in medicinal chemistry, particularly in anticoagulant drug development, as seen in apixaban derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazolopyridine ring system . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that derivatives of pyrazolo[3,4-c]pyridine compounds exhibit antidepressant-like effects. A study demonstrated that 6-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one showed significant activity in animal models when tested for mood-enhancing properties. The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain.

Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. These findings are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties
Another notable application is its anti-inflammatory potential. Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.

Material Science

Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal and mechanical properties.

Nanotechnology
Recent studies have investigated the use of this compound in the development of nanomaterials. Its ability to stabilize nanoparticles makes it a valuable component in creating nanocomposites with improved electrical and thermal conductivity.

Case Study 1: Antidepressant Activity

In a controlled study published in Journal of Medicinal Chemistry, researchers tested the antidepressant effects of various pyrazolo[3,4-c]pyridine derivatives including this compound on mice subjected to chronic mild stress. The results indicated a significant reduction in depression-like behaviors compared to control groups.

Case Study 2: Neuroprotection

A study conducted by Smith et al. (2023) examined the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound resulted in a marked decrease in cell death and an increase in cell viability compared to untreated controls.

Case Study 3: Polymer Application

In research published by Chen et al. (2022), the incorporation of this compound into polycarbonate matrices demonstrated enhanced thermal stability and mechanical strength. This study highlights its potential use in developing high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

The benzyl group in 6-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one differentiates it from other derivatives with aromatic or halogenated substituents. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Synthesis Method
6-(3,5-Dichlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one 3,5-Dichlorophenyl at position 6 284.0 Potential enzyme inhibition General procedures D and E
Apixaban (1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-...) Complex carboxamide and aryl 459.5 Anticoagulant (FXa inhibitor) Multi-step synthesis
Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-...pyrazolo[3,4-c]pyridine-3-carboxylate Ethyl ester, aminophenyl ~435.4 (estimated) Intermediate for drug development Not specified
  • Substituent Impact : The benzyl group enhances lipophilicity compared to polar groups (e.g., carboxamide in apixaban) or halogenated substituents (e.g., dichlorophenyl in compound 28). This may influence membrane permeability and target binding .
  • Synthesis : The benzyl derivative likely follows synthetic routes similar to compound 28 (), involving cyclocondensation and substitution reactions. In contrast, apixaban requires advanced functionalization of the core structure .

Positional Isomers and Ring Modifications

  • Pyrazolo[4,3-c]pyridin-3-one vs.
  • Hydrogenated vs. Aromatic Systems : Fully saturated tetrahydro rings (as in the target compound) improve metabolic stability compared to aromatic counterparts, a critical factor in drug design .

Pharmacological Relevance

  • The absence of apixaban’s carboxamide and piperidinone groups in 6-benzyl-...pyridin-3(2H)-one suggests reduced anticoagulant activity but highlights structural versatility for other applications .
  • Enzyme Inhibition : Compounds like 27 and 28 () with dichlorophenyl groups show inhibitory activity against mutant superoxide dismutase 1 (SOD1), suggesting the benzyl derivative could be optimized for similar targets .

Biological Activity

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one, also known by its CAS number 909187-64-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C13H15N3O with a molecular weight of 229.28 g/mol. The compound features a unique pyrazolo-pyridine core structure that is pivotal to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, compounds derived from pyrazolo-pyridine structures have shown significant inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231 (breast cancer)TBD
Triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidinesMDA-MB-23129.1
Pyrazolo[1,5-a]pyrimidin-7-olsMCF-7 (breast cancer)15.3

The compound's anticancer mechanism appears to involve the inhibition of critical cellular pathways associated with tumor growth and survival. For example, it has been suggested that structural modifications can enhance binding affinity to specific protein targets involved in oncogenesis.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Inhibition of Protein Interactions : Studies indicate that pyrazolo-pyridines can inhibit protein-protein interactions critical for cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as the PI3K/Akt and MAPK pathways that are often dysregulated in cancer.
  • Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrazolo-pyridine core significantly influence potency and selectivity:

  • Substituent Effects : The presence of a benzyl group at position 6 enhances lipophilicity and may improve cellular uptake.
  • Tautomeric Forms : The existence of tautomeric forms can also impact biological activity; thus, careful consideration during synthesis is crucial.

Case Studies

Several case studies have demonstrated the efficacy of pyrazolo-pyridine derivatives in preclinical settings:

  • Study on Antitumor Activity :
    • A synthesized library of pyrazolo derivatives was screened against multiple cancer cell lines.
    • The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics.
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of selected derivatives showed improved bioavailability compared to earlier compounds in the series.
    • A notable compound maintained therapeutic plasma levels for extended periods post-administration in murine models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates such as ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate . Key steps include:

  • Catalyst Optimization : Use triethylamine and KI to enhance cyclization efficiency (71–85% yield) .
  • Solvent Selection : Ethanol or methanol under reflux conditions improves solubility and reaction kinetics .
  • Purification : Recrystallization in methanol or dichloromethane/hexane mixtures ensures high purity (>95%) .

Table 1 : Synthetic Parameters and Yields

StepReagents/ConditionsYieldReference
CyclizationTriethylamine, KI, 60°C71–85%
Ester HydrolysisNaOH, H₂O/EtOH88%

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity. Key signals include δ 1.30–2.90 (cyclohexyl protons) and δ 5.30 (benzyl group) in CDCl₃ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed m/z 229.12 for C₁₃H₁₅N₃O) .
  • Infrared (IR) Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) for lactam or ester groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • 2D NMR Techniques : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly in fused pyrazolo-pyridine systems .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., using isobutylene-d₈) to simplify overlapping signals in crowded spectral regions .
  • X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in methanol/water mixtures .

Q. What computational strategies are suitable for predicting the bioactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets such as Factor Xa (binding affinity <10 μM) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å) .
  • ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP ~2.5, BBB permeability) .

Q. How can solvent effects influence the reactivity of intermediates in multi-step syntheses?

  • Methodological Answer :

  • Polar Protic Solvents : Methanol enhances nucleophilicity in condensation steps but may slow cyclization due to hydrogen bonding .
  • Aprotic Solvents : Dichloromethane improves reaction rates for halogenation steps (e.g., with 5-halovaleryl chloride) .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces side reactions in dehydration steps .

Q. What methodologies are recommended for assessing impurities and degradation products?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate impurities (e.g., Apixaban-related nitrophenyl derivatives) .
  • Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify degradation pathways .
  • Reference Standards : Compare against certified impurities like 6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (CAS 2187409-01-2) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed molecular weights?

  • Methodological Answer :

  • Isotopic Purity Check : Verify deuterated or halogenated intermediates (e.g., bromine substitution in 5-bromovaleryl chloride) using isotopic distribution patterns in MS .
  • Elemental Analysis : Confirm empirical formulas (e.g., C₁₃H₁₅N₃O) with combustion analysis to rule out hydration or solvate formation .

Properties

IUPAC Name

6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13-11-6-7-16(9-12(11)14-15-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDWGECWOBJRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676659
Record name 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909187-64-0
Record name 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one

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